molecular formula C21H16ClFN2 B4956649 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B4956649
M. Wt: 350.8 g/mol
InChI Key: TXOBGMSBFQUGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It is also believed to possess anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
The compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines. The compound has also been shown to possess antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential applications in the field of medicine. The compound has been shown to possess antitumor and anti-inflammatory activity, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is the lack of understanding regarding its mechanism of action.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another potential direction is to study its potential applications in the treatment of other diseases, such as bacterial infections and autoimmune disorders. Additionally, further research could be conducted to optimize the synthesis method of the compound and improve its pharmacological properties.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most common methods is the reaction of 4-chloroacetophenone, 2-fluoroacetophenone, and phenyl hydrazine in the presence of a catalyst. Another method involves the reaction of 4-chloroacetophenone, 2-fluoroacetophenone, and phenyl hydrazine in the presence of a base.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antitumor activity, making it a potential candidate for cancer treatment. The compound has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains.

properties

IUPAC Name

5-(4-chlorophenyl)-3-(2-fluorophenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)17-6-2-1-3-7-17/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOBGMSBFQUGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

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